molecular formula C10H8N2O3 B11897347 1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid

1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid

Cat. No.: B11897347
M. Wt: 204.18 g/mol
InChI Key: JOIIVSVYFLTRBU-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which results from the fusion of two pyridine rings through two adjacent carbon atoms.

Preparation Methods

The synthesis of 1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different pharmacological activities.

Scientific Research Applications

1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation . The compound can also interact with DNA, leading to the disruption of cellular processes in microbial and cancer cells.

Comparison with Similar Compounds

1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

1-methyl-2-oxo-1,6-naphthyridine-5-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-12-7-4-5-11-9(10(14)15)6(7)2-3-8(12)13/h2-5H,1H3,(H,14,15)

InChI Key

JOIIVSVYFLTRBU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC1=O)C(=NC=C2)C(=O)O

Origin of Product

United States

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